4-(1,2,3-thiadiazol-5-yl)aniline
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Overview
Description
4-(1,2,3-Thiadiazol-5-yl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives. . The compound is characterized by the presence of a thiadiazole ring attached to an aniline moiety, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 4-(1,2,3-thiadiazol-5-yl)aniline typically involves the reaction of 4-nitroaniline with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(1,2,3-Thiadiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown potential anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The biological activity of 4-(1,2,3-thiadiazol-5-yl)aniline is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death . In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby preventing tumor growth .
Comparison with Similar Compounds
4-(1,2,3-Thiadiazol-5-yl)aniline can be compared with other thiadiazole derivatives, such as:
4-(1,2,4-Thiadiazol-5-yl)aniline: Similar in structure but with different substitution patterns, leading to variations in biological activity.
4-(1,3,4-Thiadiazol-5-yl)aniline: Another isomer with distinct chemical and biological properties.
4-(1,2,5-Thiadiazol-5-yl)aniline: Differing in the position of the nitrogen atoms within the thiadiazole ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
179894-34-9 |
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Molecular Formula |
C8H7N3S |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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